(S)-1-Cyclopropylethylamine (S)-1-Cyclopropylethylamine
Brand Name: Vulcanchem
CAS No.: 195252-68-7; 195604-39-8
VCID: VC6355828
InChI: InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1
SMILES: CC(C1CC1)N
Molecular Formula: C5H11N
Molecular Weight: 85.15

(S)-1-Cyclopropylethylamine

CAS No.: 195252-68-7; 195604-39-8

Cat. No.: VC6355828

Molecular Formula: C5H11N

Molecular Weight: 85.15

* For research use only. Not for human or veterinary use.

(S)-1-Cyclopropylethylamine - 195252-68-7; 195604-39-8

Specification

CAS No. 195252-68-7; 195604-39-8
Molecular Formula C5H11N
Molecular Weight 85.15
IUPAC Name (1S)-1-cyclopropylethanamine
Standard InChI InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1
Standard InChI Key IXCXVGWKYIDNOS-BYPYZUCNSA-N
SMILES CC(C1CC1)N

Introduction

Chemical and Physical Properties

Structural Characteristics

(S)-1-Cyclopropylethylamine features a cyclopropane ring attached to the ethylamine chain, with the stereogenic center at the carbon adjacent to the amine group. The InChI descriptor InChI=1/C5H11N/c14(6)5235/h45H,23,6H2,1H3/t4/m0/s1\text{InChI=1/C}_5\text{H}_{11}\text{N}/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 confirms its (S)-configuration . The cyclopropane ring introduces significant ring strain, which influences both reactivity and stability.

Physicochemical Data

The compound is a colorless to pale yellow liquid at room temperature, with the following key properties :

PropertyValue
Melting Point-68°C
Boiling Point95°C
Density0.920 g/cm³
Flash Point95°C
pKa10.87 ± 0.29 (Predicted)
Water SolubilityMiscible

Its miscibility with polar solvents like water and alcohols facilitates its use in aqueous reaction conditions. The air-sensitive nature necessitates storage under inert atmospheres .

Synthetic Methodologies

Traditional Routes

Early syntheses relied on chiral resolution or enantioselective catalysis. For example, J. Med. Chem. 2011, 54, 7334–7349, and WO2009/075830 describe a route starting from cyclopropylaldehyde and a chiral sulfinamide, achieving moderate yields but requiring low-temperature Grignard reactions and chromatographic purification . These methods faced scalability challenges due to high catalyst loads (5–10 mol% Ir) and impractical purification steps .

Scalable Industrial Process

The patent US20210395185A1 outlines a three-step synthesis optimized for large-scale production :

  • Imine Formation: Condensation of cyclopropyl methyl ketone (Formula II) with S()αS-(-)-\alpha-phenylethylamine (Formula III) in tetrahydrofuran (THF) using Lewis acids.

  • Reduction: Conversion of the imine intermediate to a secondary amine.

  • Debenzylation: Cleavage of the benzyl group to yield the primary amine.

  • Use of inexpensive starting materials.

  • High enantiomeric excess (ee>98%ee > 98\%) via diastereomeric salt formation with mandelic acid .

Applications in Pharmaceutical Research

Antimalarial Drug Development

(S)-1-Cyclopropylethylamine is a key subunit in macrocyclic proteasome inhibitors targeting Plasmodium falciparum. In PMC10157299, derivative 19 (with an (S)-methyl group) exhibited 7.4-fold higher antimalarial activity than its R-isomer, attributed to optimal hydrogen bonding with the β5 subunit’s Gly47 and Ser21 residues . Modifications at the P1 position (e.g., cyclopropyl or trifluoromethyl groups) balanced metabolic stability and permeability, with TDI-8414 showing nanomolar efficacy and selectivity over human proteasomes .

Structure-Activity Relationship (SAR) Insights

  • P1 Substitutions: Cyclopropyl groups enhance metabolic stability by resisting amide hydrolysis in plasma. For instance, compound 16 (cyclopropyl-P1) maintained activity while improving mouse plasma stability compared to trifluoromethyl analogs .

  • Stereochemical Effects: The (S)-configuration is critical for target engagement, as evidenced by a 50-fold drop in potency observed in R-isomers .

Recent Advances and Future Directions

Metabolic Stability Optimization

Replacing the P1 amide with cyclopropyl groups (e.g., 16, 22) reduced clearance in mouse plasma by hindering protease access . Future work may explore bicyclic or fluorinated analogs to further enhance pharmacokinetics.

Industrial Adoption

The patented synthesis’s scalability positions (S)-1-Cyclopropylethylamine as a cost-effective building block for antimalarials and kinase inhibitors. Partnerships with manufacturers like BASF have enabled commercial production at 99% purity .

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